Cas no 374546-08-4 ((2E)-3-[(4-ethoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile)
![(2E)-3-[(4-ethoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile structure](https://ja.kuujia.com/scimg/cas/374546-08-4x500.png)
(2E)-3-[(4-ethoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile 化学的及び物理的性質
名前と識別子
-
- (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
- 2-Thiazoleacetonitrile, α-[[(4-ethoxyphenyl)amino]methylene]-4-(4-nitrophenyl)-
- F0760-1292
- AKOS005623564
- (E)-3-(4-ethoxyanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
- 374546-08-4
- (2E)-3-[(4-ethoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
-
- インチ: 1S/C20H16N4O3S/c1-2-27-18-9-5-16(6-10-18)22-12-15(11-21)20-23-19(13-28-20)14-3-7-17(8-4-14)24(25)26/h3-10,12-13,22H,2H2,1H3
- InChIKey: MFOPIDZXPJUQGV-UHFFFAOYSA-N
- ほほえんだ: C(C1SC=C(C2C=CC(N(=O)=O)=CC=2)N=1)(C#N)=CNC1C=CC(OCC)=CC=1
計算された属性
- せいみつぶんしりょう: 392.09431156g/mol
- どういたいしつりょう: 392.09431156g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 598
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 132Ų
じっけんとくせい
- 密度みつど: 1.347±0.06 g/cm3(Predicted)
- ふってん: 591.2±60.0 °C(Predicted)
- 酸性度係数(pKa): -1.02±0.70(Predicted)
(2E)-3-[(4-ethoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0760-1292-20μmol |
(2E)-3-[(4-ethoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
374546-08-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0760-1292-3mg |
(2E)-3-[(4-ethoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
374546-08-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0760-1292-10mg |
(2E)-3-[(4-ethoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
374546-08-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0760-1292-1mg |
(2E)-3-[(4-ethoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
374546-08-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0760-1292-50mg |
(2E)-3-[(4-ethoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
374546-08-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0760-1292-15mg |
(2E)-3-[(4-ethoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
374546-08-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0760-1292-4mg |
(2E)-3-[(4-ethoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
374546-08-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0760-1292-40mg |
(2E)-3-[(4-ethoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
374546-08-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0760-1292-25mg |
(2E)-3-[(4-ethoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
374546-08-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0760-1292-5μmol |
(2E)-3-[(4-ethoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
374546-08-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
(2E)-3-[(4-ethoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile 関連文献
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
(2E)-3-[(4-ethoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrileに関する追加情報
Introduction to (2E)-3-[(4-ethoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile (CAS No. 374546-08-4)
(2E)-3-[(4-ethoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile (CAS No. 374546-08-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, holds promise for the development of new therapeutic agents. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and potential applications of this compound.
Chemical Structure and Synthesis
The chemical structure of (2E)-3-[(4-ethoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is defined by its complex arrangement of functional groups. The compound features a thiazole ring, an ethoxyphenyl group, and a nitrophenyl group, all interconnected through a propenenitrile backbone. The presence of these functional groups imparts unique chemical and physical properties to the molecule.
The synthesis of this compound typically involves a multi-step process. One common approach is to start with the preparation of the thiazole ring through a condensation reaction between a thiourea derivative and an appropriate aldehyde or ketone. The resulting thiazole intermediate is then functionalized with the ethoxyphenyl and nitrophenyl groups using various coupling reactions such as Suzuki coupling or Ullmann coupling. Finally, the propenenitrile moiety is introduced through a Michael addition or a similar reaction.
Biological Properties
Recent studies have highlighted the potential biological activities of (2E)-3-[(4-ethoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile. One of the most notable properties is its anti-inflammatory activity. In vitro assays have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This makes it a promising candidate for the treatment of inflammatory diseases.
In addition to its anti-inflammatory effects, (2E)-3-[(4-ethoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile has also demonstrated potential as an anticancer agent. Preclinical studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK.
Pharmacokinetic and Toxicological Studies
To evaluate the potential therapeutic utility of (2E)-3-[(4-ethoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile, several pharmacokinetic and toxicological studies have been conducted. These studies have provided valuable insights into its absorption, distribution, metabolism, excretion (ADME) properties, as well as its safety profile.
In animal models, the compound has shown good oral bioavailability and a favorable pharmacokinetic profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues. Metabolism primarily occurs in the liver through cytochrome P450 enzymes, resulting in several metabolites that are excreted via urine and feces.
Toxicological assessments have indicated that (2E)-3-[(4-ethoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is generally well-tolerated at therapeutic doses. However, higher doses can lead to mild hepatotoxicity and nephrotoxicity in some animal models. These findings underscore the importance of dose optimization in clinical settings.
Clinical Applications and Future Directions
The promising preclinical data on (2E)-3-[(4-ethoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile have paved the way for further clinical investigation. Several Phase I clinical trials are currently underway to evaluate its safety and efficacy in humans. These trials are focusing on conditions such as chronic inflammatory diseases and solid tumors.
Beyond its immediate applications in medicine, there is growing interest in exploring the use of this compound in combination therapies. For instance, combining it with existing anti-inflammatory drugs or chemotherapeutic agents may enhance treatment outcomes while reducing side effects.
In conclusion, (2E)-3-[(4-Ethoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile (CAS No. 374546-08-4) represents a promising candidate for the development of new therapeutic agents. Its unique chemical structure and diverse biological activities make it an exciting area of research with significant potential for future applications in medicine.
374546-08-4 ((2E)-3-[(4-ethoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile) 関連製品
- 1820580-27-5(Cyclopropanamine, 2-(4-chloro-3-fluorophenyl)-, (1R,2S)-)
- 127446-31-5(N-(3-Formyl-5-methylpyridin-2-yl)pivalamide)
- 112571-69-4(D-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt)
- 303756-46-9(1-[(2-Methoxyphenyl)(4-methylphenyl)methyl]-1H-1,2,3-benzotriazole)
- 2171849-25-3(3-{(benzyloxy)carbonylamino}-1-(4-bromophenyl)cyclobutane-1-carboxylic acid)
- 2059913-85-6((2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol)
- 1500544-11-5((4-fluorobutyl)(methyl)amine)
- 2229655-22-3(3-(3-fluoropyridin-4-yl)prop-2-en-1-amine)
- 2034425-50-6(3-(2-fluorophenyl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one)
- 2228728-87-6(3,3-difluoro-1-(pentafluorophenyl)cyclobutylmethanamine)



